1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester
Overview
Description
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of two carboxylic acid groups at positions 2 and 5 of the pyrrole ring, with one of these groups esterified with a phenylmethyl group
Mechanism of Action
Target of Action
Pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrrole derivatives are known to affect various biochemical pathways, depending on their targets .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
Pyrrole derivatives are known to have various effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrole derivatives .
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester typically involves the esterification of 1H-Pyrrole-2,5-dicarboxylic acid. One common method includes the reaction of 1H-Pyrrole-2,5-dicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1H-Pyrrole-2,5-dicarboxylic acid and benzyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and as a potential ligand for biological receptors.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester include:
1H-Pyrrole-2,5-dicarboxylic acid: Lacks the ester group, making it more hydrophilic and reactive.
1H-Pyrrole-2,5-dicarboxylic acid, dimethyl ester: Contains two ester groups, which may alter its solubility and reactivity compared to the mono(phenylmethyl) ester.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Features different substitution patterns on the pyrrole ring, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPADLIIGDUTC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NO4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00827355 | |
Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848352-99-8 | |
Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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